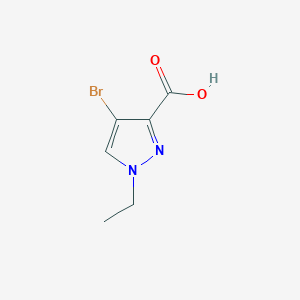

![molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7](/img/structure/B508111.png)

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid” is a compound with the CAS Number: 418805-51-3 and a molecular weight of 247.3 . It has the IUPAC name 3- (1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .

It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Derivatives : Derivatives of 1,2,4-triazole, such as esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, have been synthesized using two methods involving alkylation and etherification. These compounds exhibit high biological activity and can be intermediates for the synthesis of amides, hydrazides, and ylidenderivatives of corresponding acids (Odyntsova, 2017).

Physical-Chemical Properties : The physical-chemical properties, including melting points, elemental composition, and spectroscopic characteristics of these derivatives, have been determined using various analytical methods such as NMR spectroscopy, IR spectrophotometry, and chromatography-mass spectrometry (Odyntsova, 2017).

Potential Applications in Coordination Polymers and Catalysts

Metal-Organic Frameworks : Bistriazoles like 1,3-bis(1,2,4-triazol-4-yl)adamantane have been used in combination with other compounds for constructing heteroleptic copper(II) metal-organic frameworks. These frameworks could potentially have applications in various fields, including catalysis, gas storage, and separation (Senchyk et al., 2013).

Catalytic Reactions : A molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid has shown promise as a catalyst in various oxidation reactions. This hybrid demonstrates a unique ability to combine features of both homogeneous and heterogeneous catalysis, allowing for straightforward catalyst separation and reuse (Lysenko et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can have a beneficial performance to renal and cardiovascular systems .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives can exhibit cytotoxic activities against various cancer cell lines .

Action Environment

It’s known that the structure of 1,2,4-triazole derivatives can be regulated by changing the concentration of the starting materials during the assembly process .

Propiedades

IUPAC Name |

2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIJPLZEWJHJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)

![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)

![5-[(2-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508043.png)

![4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B508045.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508051.png)